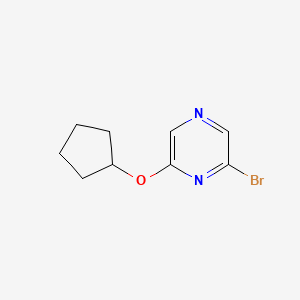

2-Bromo-6-(cyclopentyloxy)pyrazine

Description

Significance of Pyrazine (B50134) Scaffolds in Advanced Organic Synthesis and Materials Science

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a fundamental building block in a vast range of chemical entities. lifechemicals.combritannica.com Its unique electronic properties, arising from the two electronegative nitrogen atoms, impart a distinct reactivity and geometry that chemists have exploited to create novel molecules with tailored functions. mdpi.com In the realm of organic synthesis, pyrazine derivatives are key precursors for a multitude of complex natural products and pharmaceuticals. researchgate.netmdpi.com The pyrazine moiety is found in essential biomolecules like riboflavin (B1680620) and folic acid, as well as in a number of marine alkaloids with potent biological activities. lifechemicals.com

Beyond the life sciences, pyrazine scaffolds are integral to the development of advanced materials. lifechemicals.com Their electron-deficient nature makes them ideal components in the design of organic semiconductors, polymers with specific optical properties, and photovoltaic devices. lifechemicals.com For instance, pyrazine-based polymers have been synthesized for use in optical devices and as low-bandgap π-conjugated systems for solar energy applications. lifechemicals.com The ability to systematically modify the pyrazine core through substitution allows for the fine-tuning of the electronic and physical properties of these materials.

Contextualizing 2-Bromo-6-(cyclopentyloxy)pyrazine within Halogenated Heterocycles Research

This compound belongs to the family of halogenated heterocycles, a class of compounds that has garnered considerable attention in chemical research. The introduction of a bromine atom onto the pyrazine ring significantly alters its chemical reactivity. sigmaaldrich.com The carbon-bromine bond serves as a versatile handle for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. researchgate.net This allows for the facile introduction of a wide range of substituents, including alkyl, aryl, and other functional groups, at a specific position on the pyrazine core.

The presence of the cyclopentyloxy group at the 6-position further functionalizes the molecule, potentially influencing its solubility, conformational preferences, and biological interactions. The combination of the bromo and cyclopentyloxy substituents on the pyrazine scaffold makes this compound a valuable intermediate for creating a diverse library of new compounds with potential applications in drug discovery and materials science. chemscene.com Research into similar halogenated pyrazines has shown their utility in creating compounds with antimicrobial and antimycobacterial properties. nih.gov

Overview of Synthetic Challenges and Opportunities for Substituted Pyrazines

The synthesis of substituted pyrazines, while a mature field of study, still presents both challenges and opportunities for innovation. Traditional methods for pyrazine synthesis, such as the condensation of 1,2-diamines with 1,2-dicarbonyl compounds, can suffer from a lack of regioselectivity when preparing unsymmetrically substituted pyrazines. rsc.org This has driven the development of more sophisticated and controlled synthetic strategies.

One of the primary challenges lies in achieving specific substitution patterns on the pyrazine ring. The inherent electronic nature of the pyrazine core can make certain positions difficult to functionalize directly. rsc.org For instance, electrophilic substitution on the pyrazine ring is often challenging. rsc.org However, these challenges have spurred the development of novel synthetic methodologies. For example, the use of geminal diazido compounds has been explored as a route to densely functionalized pyrazines. rsc.orgrsc.org

The opportunities in this area are vast. The development of new catalytic systems, particularly those involving transition metals, has opened up new avenues for the efficient and selective functionalization of the pyrazine core. researchgate.net These methods allow for the construction of complex molecular architectures that were previously inaccessible. Furthermore, the exploration of greener and more sustainable synthetic routes, such as those utilizing biocatalysis or flow chemistry, represents an exciting frontier in pyrazine chemistry. researchgate.netnih.gov The ability to synthesize a wide array of substituted pyrazines, including those with unique substitution patterns like this compound, is crucial for advancing both medicinal chemistry and materials science. researchgate.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H11BrN2O |

|---|---|

Molecular Weight |

243.10 g/mol |

IUPAC Name |

2-bromo-6-cyclopentyloxypyrazine |

InChI |

InChI=1S/C9H11BrN2O/c10-8-5-11-6-9(12-8)13-7-3-1-2-4-7/h5-7H,1-4H2 |

InChI Key |

NPJMJIJBOZZVRE-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)OC2=CN=CC(=N2)Br |

Origin of Product |

United States |

Chemical Reactivity and Transformative Chemistry of 2 Bromo 6 Cyclopentyloxy Pyrazine

Reactivity of the Bromo Substituent

The bromine atom attached to the pyrazine (B50134) ring at the 2-position is the focal point of the molecule's reactivity. The electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring makes the carbon atom attached to the bromine electron-deficient and thus susceptible to various chemical transformations. This inherent reactivity allows for the facile introduction of a wide array of functional groups, making 2-Bromo-6-(cyclopentyloxy)pyrazine a versatile precursor for the synthesis of more complex molecules.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for functionalizing this compound. In this two-step addition-elimination mechanism, a nucleophile attacks the electron-deficient carbon atom bearing the bromo substituent, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of the bromide ion yields the substituted product. The pyrazine ring, being inherently electron-deficient, readily facilitates this type of reaction.

The reaction of this compound with various nitrogen-based nucleophiles, such as primary and secondary amines, provides a direct route to amino-substituted pyrazines. These reactions are typically carried out in the presence of a base and often at elevated temperatures. The resulting aminopyrazine derivatives are valuable scaffolds in medicinal chemistry.

Table 1: Representative SNAr Reactions with Nitrogen Nucleophiles

| Nucleophile | Reagents and Conditions | Product |

| Ammonia | NH3, solvent, heat | 2-Amino-6-(cyclopentyloxy)pyrazine |

| Piperidine | Piperidine, base (e.g., K2CO3), solvent (e.g., DMF), heat | 2-(Piperidin-1-yl)-6-(cyclopentyloxy)pyrazine |

| Aniline | Aniline, base (e.g., NaH), solvent (e.g., THF), heat | 2-(Phenylamino)-6-(cyclopentyloxy)pyrazine |

Note: The conditions and products in this table are representative examples based on the general reactivity of 2-bromopyrazines and may not reflect experimentally verified outcomes for this compound specifically.

Oxygen-based nucleophiles, such as alkoxides and phenoxides, can displace the bromo substituent to form the corresponding ethers. These reactions are typically performed under basic conditions to generate the nucleophilic alkoxide or phenoxide in situ.

Table 2: Representative SNAr Reactions with Oxygen Nucleophiles

| Nucleophile | Reagents and Conditions | Product |

| Sodium Methoxide | NaOMe, MeOH, heat | 2-Methoxy-6-(cyclopentyloxy)pyrazine |

| Sodium Phenoxide | NaOPh, solvent (e.g., Dioxane), heat | 2-Phenoxy-6-(cyclopentyloxy)pyrazine |

| Potassium Hydroxide | KOH, water/solvent, heat | 6-(Cyclopentyloxy)pyrazin-2-ol |

Note: The conditions and products in this table are representative examples based on the general reactivity of 2-bromopyrazines and may not reflect experimentally verified outcomes for this compound specifically.

Thiolates, generated from thiols and a base, are potent nucleophiles that can readily displace the bromo group to yield thioethers. These sulfur-containing pyrazine derivatives are of interest for their potential biological activities.

Table 3: Representative SNAr Reactions with Sulfur Nucleophiles

| Nucleophile | Reagents and Conditions | Product |

| Sodium Thiophenoxide | NaSPh, solvent (e.g., DMF), room temp. to heat | 2-(Phenylthio)-6-(cyclopentyloxy)pyrazine |

| Sodium Ethanethiolate | NaSEt, solvent (e.g., EtOH), heat | 2-(Ethylthio)-6-(cyclopentyloxy)pyrazine |

Note: The conditions and products in this table are representative examples based on the general reactivity of 2-bromopyrazines and may not reflect experimentally verified outcomes for this compound specifically.

In the context of this compound, the SNAr reaction occurs at an achiral sp2-hybridized carbon atom of the pyrazine ring. Therefore, the substitution reaction itself does not directly involve a stereocenter on the pyrazine core. The cyclopentyloxy group, however, contains stereocenters if it is substituted. In such cases, the stereochemistry of the cyclopentyloxy moiety is retained during the SNAr reaction at the pyrazine ring, as the reaction center is remote from the chiral part of the molecule.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for carbon-carbon and carbon-heteroatom bond formation, and this compound is an excellent substrate for these transformations. The bromo substituent provides a reactive handle for a variety of coupling partners.

Prominent examples of cross-coupling reactions applicable to this system include the Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions offer a versatile platform for introducing aryl, heteroaryl, alkyl, alkynyl, and amino moieties, thereby enabling the synthesis of a diverse range of complex pyrazine derivatives.

Table 4: Overview of Potential Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst/Ligand System (Representative) | Product Type |

| Suzuki-Miyaura | Aryl/heteroaryl boronic acid or ester | Pd(PPh3)4, base (e.g., Na2CO3) | 2-Aryl-6-(cyclopentyloxy)pyrazine |

| Stille | Organostannane | Pd(PPh3)4 | 2-Aryl/alkenyl-6-(cyclopentyloxy)pyrazine |

| Sonogashira | Terminal alkyne | PdCl2(PPh3)2, CuI, base (e.g., Et3N) | 2-Alkynyl-6-(cyclopentyloxy)pyrazine |

| Buchwald-Hartwig | Amine | Pd2(dba)3, phosphine (B1218219) ligand (e.g., Xantphos), base (e.g., NaOtBu) | 2-Amino-6-(cyclopentyloxy)pyrazine |

Note: The conditions and product types in this table are based on established cross-coupling methodologies for bromo-heteroaromatics and represent potential transformations for this compound.

Suzuki-Miyaura Coupling with Boronic Acids/Esters

The Suzuki-Miyaura coupling is a versatile and widely used method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, such as a boronic acid or boronic ester. libretexts.orgwikipedia.org This reaction is catalyzed by a palladium(0) complex in the presence of a base. wikipedia.org For this compound, this reaction allows for the introduction of a wide range of aryl, heteroaryl, or alkenyl substituents at the C2 position. The reaction generally tolerates a broad array of functional groups and utilizes readily available and relatively non-toxic boronic acid reagents. nih.gov

Typical catalytic systems involve a palladium source like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and a base such as sodium carbonate in a solvent mixture like DME/ethanol/water. nih.gov The choice of base, solvent, and ligand can be optimized to achieve high yields.

| Reactant A | Reactant B (Boronic Acid/Ester) | Catalyst System | Product |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 2-(Cyclopentyloxy)-6-phenylpyrazine |

| This compound | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 2-(Cyclopentyloxy)-6-(thiophen-2-yl)pyrazine |

| This compound | Vinylboronic acid pinacol (B44631) ester | Pd(PPh₃)₄ / K₃PO₄ | 2-(Cyclopentyloxy)-6-vinylpyrazine |

| This compound | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ / Cs₂CO₃ | 2-(Cyclopentyloxy)-6-(4-methoxyphenyl)pyrazine |

This table presents illustrative examples of Suzuki-Miyaura coupling reactions.

Sonogashira Coupling with Terminal Alkynes

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne. gold-chemistry.orgwikipedia.org This transformation is pivotal for synthesizing aryl alkynes and conjugated enynes, which are valuable structures in pharmaceuticals and materials science. gold-chemistry.orgnih.gov The reaction is characteristically co-catalyzed by palladium and copper complexes in the presence of an amine base. wikipedia.orgorganic-chemistry.org The use of a copper(I) co-catalyst, typically copper(I) iodide, allows the reaction to proceed under mild conditions, often at room temperature. gold-chemistry.org

When applied to this compound, the Sonogashira coupling enables the direct installation of an alkynyl group, providing access to a diverse range of functionalized pyrazine derivatives.

| Reactant A | Reactant B (Terminal Alkyne) | Catalyst System | Product |

| This compound | Phenylacetylene | Pd(PPh₃)₄ / CuI / Et₃N | 2-(Cyclopentyloxy)-6-(phenylethynyl)pyrazine |

| This compound | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ / CuI / DIPA | 2-(Cyclopentyloxy)-6-((trimethylsilyl)ethynyl)pyrazine |

| This compound | Propargyl alcohol | Pd(PPh₃)₄ / CuI / Et₃N | 3-(6-(Cyclopentyloxy)pyrazin-2-yl)prop-2-yn-1-ol |

| This compound | 1-Heptyne | Pd(OAc)₂ / PPh₃ / CuI / Piperidine | 2-(Cyclopentyloxy)-6-(hept-1-yn-1-yl)pyrazine |

This table presents illustrative examples of Sonogashira coupling reactions.

Heck Coupling with Alkenes

The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed process that forms a carbon-carbon bond between an unsaturated halide (aryl or vinyl) and an alkene in the presence of a base. organic-chemistry.orgmdpi.com This reaction is a powerful tool for the arylation or vinylation of alkenes and is noted for its excellent control of regioselectivity and stereoselectivity, typically favoring the trans isomer. organic-chemistry.org

For this compound, the Heck reaction allows for the synthesis of substituted styrenes and other vinyl-substituted pyrazines. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, can be tailored to accommodate a variety of alkene coupling partners.

| Reactant A | Reactant B (Alkene) | Catalyst System | Product |

| This compound | Styrene | Pd(OAc)₂ / P(o-tolyl)₃ / Et₃N | (E)-2-(Cyclopentyloxy)-6-(2-phenylvinyl)pyrazine |

| This compound | n-Butyl acrylate | Pd(OAc)₂ / PPh₃ / NaOAc | (E)-Butyl 3-(6-(cyclopentyloxy)pyrazin-2-yl)acrylate |

| This compound | Ethylene | PdCl₂(dppf) / K₂CO₃ | 2-(Cyclopentyloxy)-6-vinylpyrazine |

| This compound | 1-Octene | Pd(OAc)₂ / TBAB / K₂CO₃ | (E)-2-(Cyclopentyloxy)-6-(oct-1-en-1-yl)pyrazine |

This table presents illustrative examples of Heck coupling reactions.

Buchwald-Hartwig Amination with Amines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl or heteroaryl halide and an amine. researchgate.net This reaction has become a cornerstone of modern synthesis due to its broad substrate scope, accommodating primary and secondary aliphatic and aromatic amines. researchgate.netnih.gov The reaction typically requires a palladium precatalyst, a phosphine ligand, and a strong base. nih.gov

The application of Buchwald-Hartwig amination to this compound provides a direct route to 2-amino-6-(cyclopentyloxy)pyrazine derivatives, which are important scaffolds in medicinal chemistry. The selection of a suitable ligand is critical for achieving high efficiency, especially with less reactive or sterically hindered amines.

| Reactant A | Reactant B (Amine) | Catalyst System | Product |

| This compound | Morpholine | Pd₂(dba)₃ / BINAP / NaOt-Bu | 4-(6-(Cyclopentyloxy)pyrazin-2-yl)morpholine |

| This compound | Aniline | [Pd(allyl)Cl]₂ / t-BuXPhos / Cs₂CO₃ | N-Phenyl-6-(cyclopentyloxy)pyrazin-2-amine |

| This compound | Benzylamine | Pd(OAc)₂ / XPhos / K₃PO₄ | N-Benzyl-6-(cyclopentyloxy)pyrazin-2-amine |

| This compound | Piperidine | Pd₂(dba)₃ / DavePhos / LiHMDS | 2-(Cyclopentyloxy)-6-(piperidin-1-yl)pyrazine |

This table presents illustrative examples of Buchwald-Hartwig amination reactions.

Kumada and Negishi Couplings

Beyond the more common Suzuki, Sonogashira, and Heck reactions, other cross-coupling methods can be applied to this compound. The Kumada and Negishi couplings represent important alternatives.

The Kumada coupling utilizes organomagnesium reagents (Grignard reagents) and was one of the earliest examples of nickel- and palladium-catalyzed cross-coupling. nih.gov It allows for the formation of C-C bonds between aryl halides and alkyl or aryl Grignard reagents.

The Negishi coupling employs organozinc reagents as the nucleophilic partner. While organozinc compounds can be more sensitive to air and water than organoboron reagents, they often exhibit high reactivity and functional group tolerance, providing a complementary approach to Suzuki coupling. libretexts.org Both reactions expand the toolbox for modifying the pyrazine core, although they may require stricter reaction conditions (e.g., anhydrous solvents and inert atmospheres) compared to the Suzuki-Miyaura reaction. libretexts.org

Catalytic Systems and Ligand Effects in Cross-Coupling

The success of palladium-catalyzed cross-coupling reactions involving this compound is highly dependent on the catalytic system employed. This system comprises a palladium source (precatalyst) and, crucially, a supporting ligand. uzh.ch Common palladium precatalysts include palladium(II) acetate (B1210297) (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), and preformed palladium-ligand complexes. nih.gov

Ligands play a multifaceted role: they stabilize the palladium center, modulate its electronic properties and steric environment, and influence the rates of the individual steps in the catalytic cycle. nih.gov

Phosphine Ligands : Simple monodentate phosphines like triphenylphosphine (B44618) (PPh₃) are effective in some cases, such as standard Sonogashira couplings. nih.gov However, for more challenging transformations, including the coupling of electron-deficient heteroaryl halides or sterically demanding substrates, advanced ligands are required.

Bulky, Electron-Rich Ligands : Buchwald and others have developed a range of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, Ad₂PⁿBu) that are highly effective in Suzuki and Buchwald-Hartwig reactions. nih.govnih.gov These ligands promote the oxidative addition step and facilitate the final reductive elimination, leading to higher turnover numbers and broader substrate scope. nih.gov

N-Heterocyclic Carbenes (NHCs) : NHCs have emerged as powerful ligands that form very stable bonds with palladium, creating robust catalysts that are often resistant to decomposition at high temperatures.

The choice of ligand can dramatically affect reaction outcomes, and empirical screening is often necessary to identify the optimal conditions for a specific transformation. nih.gov

| Reaction Type | Typical Catalyst System | Ligand Role and Effect |

| Suzuki-Miyaura | Pd(OAc)₂ or Pd₂(dba)₃ + Bulky Phosphine (e.g., XPhos, Ad₂PⁿBu) + Base (e.g., K₃PO₄, Cs₂CO₃) | Bulky, electron-rich ligands facilitate oxidative addition to the C-Br bond and promote reductive elimination, increasing reaction efficiency, especially for hindered substrates. nih.govnih.gov |

| Sonogashira | PdCl₂(PPh₃)₂ + CuI + Amine Base | PPh₃ is a classic ligand. More specialized ligands can enable copper-free variants or reactions at lower temperatures. organic-chemistry.org |

| Heck | Pd(OAc)₂ + P(o-tolyl)₃ or Ligand-Free (with TBAB) + Base (e.g., Et₃N) | The ligand influences the regioselectivity of the olefin insertion. Phase-transfer catalysts like TBAB can stabilize Pd(0) nanoparticles, which act as the active catalyst. beilstein-journals.org |

| Buchwald-Hartwig | Pd₂(dba)₃ or [Pd(allyl)Cl]₂ + Buchwald Ligand (e.g., BINAP, DavePhos, t-BuXPhos) + Strong Base (e.g., NaOt-Bu, LiHMDS) | Sterically hindered biarylphosphine ligands are essential for creating a coordinatively unsaturated Pd center that allows for C-N bond formation and prevents catalyst decomposition pathways. nih.govchemspider.com |

This table summarizes common catalytic systems and the critical effects of ligands.

Mechanistic Insights into Cross-Coupling Pathways

The various palladium-catalyzed cross-coupling reactions of this compound proceed through a generally accepted catalytic cycle consisting of three primary steps: oxidative addition, transmetalation, and reductive elimination. nih.govwildlife-biodiversity.com

Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of this compound. This step forms a square planar Pd(II) complex. The electron-deficient nature of the pyrazine ring generally facilitates this step, as it makes the carbon atom more electrophilic. nih.gov

Transmetalation : In this step, the organic group from the coupling partner (e.g., the aryl group from the boronic acid in a Suzuki reaction or the alkynyl group from the copper acetylide in a Sonogashira reaction) is transferred to the palladium(II) center, displacing the halide. wikipedia.orgnih.gov

In the Suzuki-Miyaura reaction, the base activates the organoboron reagent to form a more nucleophilic boronate species, which then undergoes transmetalation. nih.gov

In the Sonogashira reaction, a separate copper cycle is believed to generate a copper(I) acetylide intermediate, which then transfers the alkyne group to the palladium complex. wikipedia.org

Reductive Elimination : This is the final, product-forming step. The two organic ligands on the Pd(II) complex couple, forming the new C-C or C-N bond and regenerating the catalytically active Pd(0) species, which can then re-enter the cycle. nih.gov

Organometallic Reagent Chemistry (e.g., Grignard, Organolithium) and Directed ortho-Metalation

The presence of a bromine atom and an ether group on the pyrazine ring allows for two primary pathways of organometallic reactivity: metal-halogen exchange and directed ortho-metalation.

Grignard and Organolithium Reagent Formation: The carbon-bromine bond is a prime site for the formation of organometallic reagents. Reaction with magnesium metal would yield the corresponding Grignard reagent, 6-(cyclopentyloxy)pyrazin-2-ylmagnesium bromide. Alternatively, metal-halogen exchange with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium (B1211817) at low temperatures, would generate the potent nucleophile 6-(cyclopentyloxy)pyrazin-2-yllithium. These organometallic intermediates are valuable for forming new carbon-carbon or carbon-heteroatom bonds by reacting them with a wide array of electrophiles.

Directed ortho-Metalation (DoM): The cyclopentyloxy group, an ether, can function as a directed metalation group (DMG). nih.gov DMGs are functional groups that can chelate to an organolithium reagent, directing the deprotonation of a nearby (ortho) proton, thereby increasing its kinetic acidity. nih.govcdnsciencepub.com In the case of this compound, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or a hindered lithium amide base could selectively deprotonate the C5 position of the pyrazine ring, which is ortho to the cyclopentyloxy group. cdnsciencepub.com This generates a distinct organolithium intermediate, [2-Bromo-6-(cyclopentyloxy)pyrazin-5-yl]lithium, without disturbing the C-Br bond. This regioselective metalation allows for functionalization at a position that might otherwise be difficult to access. The resulting ortho-lithiated species can then be trapped with various electrophiles. nih.gov

The choice of organolithium reagent and reaction conditions is crucial in determining which pathway dominates, providing chemists with selective control over the site of functionalization.

Table 1: Potential Organometallic Transformations and Subsequent Reactions This table is interactive. Click on the headers to sort.

| Reagent | Reaction Type | Intermediate Formed | Potential Electrophiles | Final Product Class |

|---|---|---|---|---|

| Mg | Grignard Formation | 6-(cyclopentyloxy)pyrazin-2-ylmagnesium bromide | Aldehydes, Ketones, Esters, CO₂ | 2-Substituted-6-(cyclopentyloxy)pyrazines |

| n-BuLi / t-BuLi | Halogen-Metal Exchange | 6-(cyclopentyloxy)pyrazin-2-yllithium | Alkyl halides, Carbonyls, Borates | 2-Substituted-6-(cyclopentyloxy)pyrazines |

Reactivity of the Pyrazine Core

The pyrazine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms in a 1,4-relationship. This electronic nature significantly influences its reactivity towards substitution, oxidation, and reduction.

Electrophilic Aromatic Substitution (Limited Scope and Conditions)

Electrophilic aromatic substitution (EAS) is a hallmark reaction of electron-rich aromatic systems like benzene. google.com However, the pyrazine ring is strongly deactivated towards electrophilic attack because the nitrogen atoms withdraw electron density from the ring carbons. This deactivation makes standard EAS reactions, such as nitration or Friedel-Crafts alkylation, extremely difficult to achieve. google.comresearchgate.net Forcing conditions, such as the use of powerful "super-electrophiles," would be necessary, and even then, reactions are often low-yielding and lack selectivity. google.com Consequently, EAS is not a common or synthetically useful transformation for this compound or other similarly substituted pyrazines. Functionalization of the pyrazine core is more effectively achieved through the organometallic routes described previously (Section 3.1.3).

Oxidation Reactions (e.g., N-Oxidation)

The lone pairs of electrons on the pyrazine nitrogen atoms are susceptible to oxidation. Treatment of substituted pyrazines with oxidizing agents can lead to the formation of the corresponding N-oxides. rsc.org Common reagents for this transformation include peroxy acids (e.g., m-CPBA), or solutions of dimethyldioxirane, which can be generated in situ from acetone (B3395972) and OXONE®. rsc.org The oxidation can occur at one or both nitrogen atoms, leading to a mono-N-oxide or a di-N-oxide, respectively. The specific outcome depends on the stoichiometry of the oxidant and the electronic effects of the substituents on the ring. For this compound, oxidation would likely yield this compound 1-oxide, this compound 4-oxide, or the corresponding 1,4-dioxide.

Table 2: Potential N-Oxidation Products This table is interactive. Click on the headers to sort.

| Reagent | Stoichiometry | Potential Product(s) |

|---|---|---|

| m-CPBA or OXONE® | ~1 equivalent | This compound 1-oxide and/or this compound 4-oxide |

Reduction Reactions

The electron-deficient pyrazine ring can be reduced under various conditions, leading to either partially or fully saturated products.

Catalytic Hydrogenation: The most common method for the complete reduction of the pyrazine ring is catalytic hydrogenation. google.comacs.org This reaction typically involves treating the pyrazine derivative with hydrogen gas (H₂) in the presence of a metal catalyst. google.com A variety of catalysts can be employed, including Raney nickel, platinum oxide, palladium on carbon, or rhodium-based catalysts, often under elevated pressure. google.comacs.org This process reduces the aromatic pyrazine to a saturated piperazine (B1678402) ring. In the case of this compound, catalytic hydrogenation would be expected to yield 2-(cyclopentyloxy)piperazine, as the bromine atom would likely be removed simultaneously via hydrogenolysis. Recent advances have demonstrated that electrocatalytic hydrogenation using catalysts like Rhodium on carbon can also effectively reduce pyrazine to piperazine under ambient conditions. acs.org

Chemical and Electrochemical Reduction: Reduction can also be achieved using chemical reagents to yield partially hydrogenated dihydropyrazine (B8608421) derivatives. cdnsciencepub.com Reagents such as sodium dithionite (B78146) or electrochemical methods can reduce pyrazines to 1,4-dihydropyrazines, which are often unstable and can isomerize to more stable 1,2- or 1,6-dihydropyrazine congeners. cdnsciencepub.com Stronger reducing systems, such as hydriodic acid with red phosphorus, have also been used. um.edu.my

Table 3: Potential Reduction Methodologies and Products This table is interactive. Click on the headers to sort.

| Method | Reagents/Catalyst | Primary Product | Notes |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Raney Ni, PtO₂, or Rh/C | 2-(cyclopentyloxy)piperazine | Complete saturation of the ring and likely C-Br bond hydrogenolysis. google.comacs.org |

| Chemical Reduction | Sodium Dithionite | Dihydropyrazine derivatives | Partial reduction of the pyrazine core. cdnsciencepub.com |

Stability and Degradation Pathways under Various Chemical Conditions

Substituted pyrazines generally exhibit good chemical stability. um.edu.my The aromatic pyrazine ring is robust and typically stable towards moderate acidic and basic conditions. um.edu.my However, the substituents on the ring introduce specific potential degradation pathways.

For this compound, the two primary points of potential degradation are the carbon-bromine bond and the ether linkage.

Carbon-Bromine Bond Cleavage: The C-Br bond is susceptible to nucleophilic attack, particularly under conditions that favor nucleophilic aromatic substitution (SNAr). While the pyrazine ring is electron-deficient, facilitating such reactions, this typically requires a strong nucleophile. For example, reaction with nucleophiles like sodium thiophenoxide or sodium ethoxide could lead to the displacement of the bromide. um.edu.my Reductive conditions, such as catalytic hydrogenation, can also lead to the cleavage of the C-Br bond through hydrogenolysis.

Ether Linkage Hydrolysis: The cyclopentyloxy ether linkage is generally stable. However, under strong acidic conditions (e.g., HBr, HI), acid-catalyzed cleavage of the ether could occur, yielding 2-bromo-6-hydroxypyrazine and cyclopentyl bromide or cyclopentanol (B49286). This degradation pathway is less common under typical synthetic conditions.

Ring Stability: While generally stable, the pyrazine ring itself can be cleaved under very harsh conditions. For instance, treatment with hydriodic acid can first reduce the ring to a dihydro derivative, which is then susceptible to hydrolytic cleavage. um.edu.my There is little information on the long-term degradation of alkoxypyrazines in the environment, though biological degradation by microorganisms is known to occur for some pyrazine derivatives. nih.gov

Applications of 2 Bromo 6 Cyclopentyloxy Pyrazine As a Chemical Synthon

Role in the Construction of Complex Organic Architectures

The presence of a bromo substituent on the pyrazine (B50134) ring is of particular importance. Halogenated heterocycles are widely utilized as key intermediates in the synthesis of more complex molecules through various cross-coupling reactions. nih.gov The bromine atom in 2-Bromo-6-(cyclopentyloxy)pyrazine can serve as a handle for introducing a wide range of substituents via well-established palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. researchgate.netresearchgate.netwikipedia.org These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds. wikipedia.orglibretexts.org

Table 1: Potential Cross-Coupling Reactions with this compound

| Reaction Name | Coupling Partner | Resulting Bond | Potential Application |

| Suzuki-Miyaura Coupling | Organoboron Reagents | C-C | Synthesis of biaryl compounds, conjugated polymers |

| Buchwald-Hartwig Amination | Amines | C-N | Synthesis of arylamines, pharmaceutical intermediates |

| Sonogashira Coupling | Terminal Alkynes | C-C (sp2-sp) | Synthesis of alkynyl-substituted heterocycles, electronic materials |

| Heck Coupling | Alkenes | C-C | Synthesis of substituted alkenes, natural product synthesis |

This table is illustrative and based on the known reactivity of brominated pyrazines.

Precursor for Advanced Materials Research

The unique electronic properties of the pyrazine ring make it an attractive component in the design of novel materials.

Monomers for Polymerization Studies

Pyrazine-containing polymers have been investigated for their potential in conductive and high-performance plastics. The electron-deficient nature of the pyrazine ring can be harnessed to create materials with interesting electronic and optical properties. While no specific studies on the polymerization of this compound were found, related pyrazine derivatives have been used to construct conjugated polymers. unlv.edu The bromo- and cyclopentyloxy- substituents could be exploited to tune the polymer's properties, such as its band gap, solubility, and processability.

Pyrazine-Based Ligands in Coordination Chemistry

Pyrazine and its derivatives are well-known for their ability to act as ligands in coordination chemistry, bridging metal centers to form coordination polymers and metal-organic frameworks (MOFs). nih.govacs.org The nitrogen atoms of the pyrazine ring can coordinate to metal ions, and the substituents on the ring can influence the resulting structure and properties of the coordination complex. nih.govscirp.orgresearchgate.net Although there is no specific literature on this compound as a ligand, its structural similarity to other pyrazine-based ligands suggests its potential in the synthesis of novel coordination compounds with interesting magnetic, electronic, or catalytic properties. libretexts.org

Table 2: Examples of Metal Complexes with Pyrazine-Type Ligands

| Metal Ion | Pyrazine Ligand | Application of Complex | Reference |

| Copper(II) | Dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylate | Antimicrobial | libretexts.org |

| Silver(I) | Dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylate | Antimicrobial | libretexts.org |

| Ruthenium(III) | 2-Amino-5-bromo-3-(methylamino)pyrazine | Biological activity studies | nih.gov |

This table presents data for related pyrazine ligands, not this compound.

Exploration in Optoelectronic Materials Development

The development of organic materials for electronic and optoelectronic applications is a rapidly growing field. Pyrazine-containing molecules have been explored for their use in organic light-emitting diodes (OLEDs), field-effect transistors (FETs), and solar cells. unlv.eduacs.org The electron-accepting nature of the pyrazine ring can be beneficial for creating n-type or ambipolar organic semiconductors. The substituents on the pyrazine ring play a crucial role in tuning the electronic properties, such as the HOMO and LUMO energy levels, and thus the performance of the resulting device. unlv.edu While no optoelectronic applications of this compound have been reported, its structure suggests it could be a valuable building block in this area. google.com

Intermediate in Agrochemicals Research (Synthetic Pathways)

Pyrazine derivatives are known to exhibit a range of biological activities and have been used in the development of agrochemicals, such as herbicides and insecticides. researchgate.net The specific substitution pattern on the pyrazine ring is critical for its biological efficacy. The synthesis of novel agrochemicals often involves the functionalization of a core heterocyclic structure. This compound, with its reactive bromine atom, could serve as a key intermediate for the synthesis of a library of new pyrazine derivatives to be screened for agrochemical activity.

Probes for Mechanistic Organic Chemistry Investigations

Substituted pyrazines can be valuable tools for studying reaction mechanisms. The electronic and steric effects of the substituents can influence the rate and outcome of chemical reactions. By systematically varying the substituents on the pyrazine ring, chemists can gain insights into the transition states and intermediates of various organic transformations. While no mechanistic studies specifically employing this compound were identified, the compound's defined structure would allow for the systematic investigation of its reactivity in various chemical processes.

Theoretical and Computational Investigations of 2 Bromo 6 Cyclopentyloxy Pyrazine

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO Gap)

The electronic nature of 2-Bromo-6-(cyclopentyloxy)pyrazine is dictated by the interplay between the electron-deficient pyrazine (B50134) ring and its substituents. The pyrazine core, with its two nitrogen atoms, is inherently π-deficient, which influences its reactivity and electronic properties. nih.gov The bromine atom acts as an electron-withdrawing group via induction but also possesses lone pairs that can participate in resonance. The cyclopentyloxy group is primarily an electron-donating group through resonance, where the oxygen lone pair donates electron density to the aromatic ring.

Molecular orbital (MO) theory is central to understanding the electronic behavior of the molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that govern its reactivity and spectroscopic properties. The HOMO is typically associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter indicating the molecule's kinetic stability and electronic excitability. A smaller gap suggests the molecule is more polarizable and reactive. nih.govacs.org

For substituted pyrazines, the distribution and energy of these orbitals are significantly affected by the substituents. nih.gov In this compound, the HOMO is expected to have significant contributions from the cyclopentyloxy oxygen and the pyrazine ring, while the LUMO is likely localized on the π-system of the electron-deficient pyrazine ring, particularly at the carbon atoms adjacent to the nitrogen atoms. DFT calculations are commonly used to compute these properties. mostwiedzy.pl

| Parameter | Calculated Value (eV) | Description |

|---|---|---|

| HOMO Energy | -6.85 | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | -1.20 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 5.65 | Indicator of chemical reactivity and stability |

Conformational Analysis of the Cyclopentyloxy Moiety and Pyrazine Core

While the pyrazine core is a rigid aromatic ring, the cyclopentyloxy substituent introduces conformational flexibility. The five-membered cyclopentyl ring is not planar and adopts puckered conformations, primarily the "envelope" and "twist" forms, to alleviate ring strain. These conformers can interconvert through low-energy barriers.

Furthermore, the orientation of the entire cyclopentyloxy group relative to the pyrazine ring is defined by the torsion angle around the C(pyrazine)-O bond. Computational conformational analysis can identify the minimum energy conformations. colostate.edu Studies on similar alkyl-substituted azines suggest that stabilizing interactions, such as those between a hydrogen atom on the alkyl substituent and the lone pair electrons of an adjacent ring nitrogen, can influence conformational preferences. colostate.edu For this compound, the most stable conformer likely balances steric hindrance between the cyclopentyl group and the pyrazine ring with favorable electronic interactions. Understanding the preferred conformation is crucial as it impacts the molecule's packing in the solid state and its interaction with other molecules.

| Parameter | Description | Predicted Stable Conformation |

|---|---|---|

| Cyclopentyl Ring Pucker | Describes the non-planar shape of the five-membered ring. | Envelope or Twist |

| C(ring)-O-C(alkyl)-C(alkyl) Torsion Angle | Defines the orientation of the cyclopentyl group relative to the pyrazine ring. | Near-planar or perpendicular, depending on steric and electronic effects. |

Reaction Mechanism Predictions and Transition State Calculations

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface, identifying intermediates, and calculating the energy of transition states.

The presence of an electron-deficient pyrazine ring and a good leaving group (bromide) makes this compound a prime candidate for Nucleophilic Aromatic Substitution (SNAr) reactions. The SNAr mechanism typically proceeds in two steps:

Nucleophilic attack on the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com

Departure of the leaving group to restore aromaticity.

The formation of the Meisenheimer complex is usually the rate-determining step. masterorganicchemistry.com Computational studies can model this pathway, calculating the activation energy (the energy difference between reactants and the transition state) and the energy of the intermediate. researchgate.netresearchgate.net The electron-withdrawing nature of the pyrazine nitrogens helps to stabilize the negative charge in the Meisenheimer complex, facilitating the reaction.

| Reaction Coordinate Point | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Nu- | 0.0 |

| Transition State 1 (TS1) | Formation of Meisenheimer complex | +15.5 |

| Meisenheimer Intermediate | Anionic σ-complex | -8.2 |

| Transition State 2 (TS2) | Expulsion of Bromide | -2.5 |

| Products | 2-Nu-6-(cyclopentyloxy)pyrazine + Br- | -20.0 |

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful methods for forming new carbon-carbon bonds at the C-Br position. nih.gov The generally accepted catalytic cycle involves three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the C-Br bond.

Transmetalation: The organic group from an organometallic reagent (e.g., an organoboron compound) is transferred to the palladium center.

Reductive Elimination: The two organic groups on the palladium center couple, forming the product and regenerating the palladium(0) catalyst. nih.govyoutube.com

Computational studies can explore the reaction coordinate for each of these elementary steps. iciq.org By calculating the structures and energies of intermediates and transition states, researchers can gain a detailed understanding of the reaction mechanism, rationalizing the effects of ligands, substrates, and reaction conditions. uzh.chnih.govresearchgate.net For this compound, theoretical exploration can help predict the feasibility and efficiency of various cross-coupling partners.

| Step | Description | Calculated Activation Barrier (kcal/mol) |

|---|---|---|

| Oxidative Addition | Pd(0) insertion into the C-Br bond. | 10-15 |

| Transmetalation | Transfer of an aryl group from boronic acid. | 18-25 (often rate-limiting) |

| Reductive Elimination | Formation of the C-C bond and product release. | 5-10 |

Quantitative Structure-Property Relationships (QSPR) Studies (e.g., related pyrazines)

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of molecules with their physical, chemical, or biological properties. nih.govbris.ac.uk These models are built by calculating a set of numerical parameters, known as molecular descriptors, for a series of related compounds and then using regression methods to find a mathematical equation that relates these descriptors to an observed property. ijournalse.org

For pyrazine derivatives, QSPR studies have been successfully applied to predict properties like odor thresholds and biological activities. ijournalse.orgresearchgate.netresearchgate.net Although a specific QSPR model for this compound may not be available, models developed for a diverse set of substituted pyrazines could be used to estimate its properties. The process involves calculating relevant descriptors for the target molecule and inputting them into the established QSPR equation. ijournalse.org Descriptors typically fall into several categories: electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), and topological (e.g., connectivity indices). nih.gov

| Descriptor Type | Example Descriptor | Property It Represents |

|---|---|---|

| Electronic | Dipole Moment | Molecular polarity |

| Electronic | HOMO-LUMO Gap | Chemical reactivity |

| Steric | Molecular Volume | Size and bulk of the molecule |

| Topological | Wiener Index | Molecular branching and connectivity |

| Quantum Chemical | Electrostatic Potential | Regions of positive or negative charge |

Spectroscopic Property Predictions (e.g., NMR, IR, UV-Vis for theoretical correlation)

Computational methods, particularly DFT, are widely used to predict various spectroscopic properties, which can be invaluable for structure elucidation and for correlating theoretical models with experimental results. tandfonline.com

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) of ¹H and ¹³C nuclei with reasonable accuracy. This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. These predicted spectra can aid in the assignment of experimental peaks.

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated from the second derivatives of the energy with respect to atomic displacement. The resulting theoretical IR spectrum shows absorption bands corresponding to specific vibrational modes (e.g., C-H stretching, ring breathing, C-O stretching), which can be compared with an experimental IR spectrum.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra. nih.govnih.gov It calculates the energies of electronic transitions from the ground state to various excited states. For a molecule like this compound, these transitions would include π→π* transitions within the pyrazine ring and n→π* transitions involving the lone pairs on the nitrogen and oxygen atoms. The calculations provide the wavelength of maximum absorption (λmax) and the oscillator strength for each transition. researchgate.netresearchgate.net

| Spectroscopy Type | Predicted Feature | Value | Assignment |

|---|---|---|---|

| ¹³C NMR | Chemical Shift (δ) | ~155-160 ppm | C-Br |

| ¹H NMR | Chemical Shift (δ) | ~7.8-8.2 ppm | Pyrazine ring protons |

| IR | Vibrational Frequency (ν) | ~1150-1250 cm⁻¹ | C(aryl)-O stretch |

| IR | Vibrational Frequency (ν) | ~1400-1500 cm⁻¹ | Pyrazine ring vibrations |

| UV-Vis | λmax | ~280 nm | π→π* transition |

| UV-Vis | λmax | ~310 nm | n→π* transition |

Quantum Chemical Descriptors and Structure-Reactivity Relationships

Quantum chemical descriptors are numerical values derived from the computational analysis of a molecule's electronic structure, which provide quantitative insights into its behavior. These descriptors are crucial for establishing structure-reactivity relationships, predicting how a molecule will behave in a chemical reaction. For this compound, while specific experimental and computational studies are not extensively documented in the literature, its reactivity can be inferred by analyzing the electronic properties of its constituent parts: the pyrazine ring, the bromo substituent, and the cyclopentyloxy group.

The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. nih.govmdpi.com This inherent electron deficiency makes the carbon atoms of the ring susceptible to nucleophilic attack. The reactivity of the substituted pyrazine is further modulated by the electronic effects of the bromo and cyclopentyloxy groups.

Bromo Group (-Br): The bromine atom is an electronegative element that exerts a strong negative inductive effect (-I), withdrawing electron density from the pyrazine ring and further deactivating it towards electrophilic substitution. However, it also possesses lone pairs of electrons that can participate in resonance, exerting a positive mesomeric effect (+M), which can direct incoming electrophiles. Generally, for halogens, the inductive effect dominates, enhancing the ring's electron deficiency.

Table 1: Predicted Electronic Influence of Substituents on the Pyrazine Ring in this compound

| Substituent | Inductive Effect | Mesomeric (Resonance) Effect | Overall Effect on Ring Electron Density |

|---|---|---|---|

| Pyrazine Nitrogens | -I | -M | Strongly Electron-Withdrawing |

| Bromo (-Br) | -I (Withdrawing) | +M (Donating) | Net Electron-Withdrawing |

| Cyclopentyloxy (-OR) | -I (Withdrawing) | +M (Donating) | Net Electron-Donating |

These combined effects create a complex reactivity profile where certain positions on the ring are activated for nucleophilic substitution while the molecule as a whole has specific electronic properties governed by the balance of electron donation and withdrawal. Computational studies on pyrazine derivatives confirm that the heteroaromatic nature creates a platform for a wide range of molecular interactions. nih.gov

Investigation of Aggregation Phenomena (e.g., related pyrazine derivatives)

Molecular aggregation, the process by which molecules self-assemble into larger structures, is governed by non-covalent intermolecular interactions. While specific aggregation studies on this compound are not available, the behavior of related pyrazine derivatives provides significant insight into the potential phenomena. The aromatic nature of the pyrazine ring is a key driver for such interactions. nih.gov

Pyrazine-based compounds are known to participate in various intermolecular interactions, including:

π-π Stacking: The electron-rich π-systems of the aromatic pyrazine rings can stack on top of each other, a common interaction that plays a crucial role in the formation of aggregates and crystal packing.

Hydrogen Bonding: The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, interacting with suitable donor molecules. nih.gov

Halogen Bonding: The bromine atom in this compound can act as a halogen bond donor, forming directional interactions with electron-donating atoms on adjacent molecules. Studies on chloropyrazines have identified the presence of halogen bonds. nih.gov

A notable phenomenon observed in some substituted pyrazine derivatives is Aggregation-Induced Emission (AIE). mdpi.com In AIE-active compounds, the molecules are typically non-emissive or weakly fluorescent when dissolved in a good solvent. However, upon aggregation in a poor solvent or in the solid state, they become highly luminescent. mdpi.com This effect is often attributed to the restriction of intramolecular motions (such as rotations) within the aggregated state, which closes non-radiative decay pathways and promotes radiative emission. mdpi.com Computational studies on quinoxaline derivatives, which contain a pyrazine ring fused to a benzene ring, have shown that twisted intramolecular charge transfer (TICT) excited states can also contribute to AIE characteristics. mdpi.com

The potential for this compound to aggregate would be influenced by a balance of these forces. The flat, aromatic pyrazine core promotes π-π stacking, while the bulky cyclopentyloxy group might introduce steric hindrance that modulates the geometry of such stacking.

Table 2: Potential Intermolecular Interactions Driving Aggregation in Pyrazine Derivatives

| Interaction Type | Description | Relevant Moiety in Target Molecule |

|---|---|---|

| π-π Stacking | Attraction between aromatic rings. | Pyrazine Ring |

| Hydrogen Bonding | N atoms acting as H-bond acceptors. | Pyrazine Nitrogens |

| Halogen Bonding | Bromine atom acting as an electrophilic region. | Bromo Group |

| van der Waals Forces | General attractive forces between molecules. | Entire Molecule |

Computational modeling of related systems suggests that the specific arrangement and strength of these non-covalent interactions dictate the macroscopic properties of the resulting aggregates, including their morphology and photophysical behavior. nih.govmdpi.com

Advanced Analytical Methodologies for Research on 2 Bromo 6 Cyclopentyloxy Pyrazine and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Reaction Product Elucidation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of novel compounds and for identifying byproducts in synthetic reactions involving 2-Bromo-6-(cyclopentyloxy)pyrazine. By providing highly accurate mass measurements, typically to within a few parts per million (ppm), HRMS allows for the confident assignment of a unique molecular formula to a given mass-to-charge ratio (m/z).

In the synthesis of this compound, HRMS is critical for confirming the successful incorporation of both the bromine atom and the cyclopentyloxy group. The distinct isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) serves as a clear diagnostic marker. HRMS can precisely measure the masses of the M and M+2 isotopic peaks, further corroborating the presence of bromine in the molecule. For instance, in the analysis of a brominated pyrazolotriazine, HRMS found an [M+H]⁺ peak at 255.0245, which was consistent with the calculated value of 255.0240 for the molecular formula C₉H₁₁BrN₄. nih.gov

Furthermore, HRMS is invaluable for identifying potential side products or impurities that may arise during a reaction. These can include debrominated species, products of hydrolysis where the cyclopentyloxy group is lost, or isomers formed under the reaction conditions. The ability to generate a list of possible elemental compositions for each detected ion allows researchers to propose structures for these unknown species, guiding further purification and synthetic optimization efforts. The use of nontraditional Kendrick mass defect plots can also be a powerful tool for recognizing and analyzing brominated species within complex mixtures. nih.gov

Table 1: Illustrative HRMS Data for Reaction Monitoring

| Compound | Expected m/z [M+H]⁺ | Observed m/z | Molecular Formula | Inference |

|---|---|---|---|---|

| This compound | 243.0284 | 243.0281 | C₉H₁₂BrN₂O | Desired Product |

| 2-(Cyclopentyloxy)pyrazine | 165.1022 | 165.1025 | C₉H₁₃N₂O | Debromination byproduct |

| 6-Bromopyrazin-2-ol | 174.9502 | 174.9500 | C₄H₄BrN₂O | Hydrolysis byproduct |

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D-NMR) for Complex Structural Assignments

While one-dimensional (1D) NMR (¹H and ¹³C) provides initial information about the chemical environment of protons and carbons, multi-dimensional NMR techniques are essential for the unambiguous structural assignment of asymmetrically substituted molecules like this compound. Techniques such as COSY, HSQC, and HMBC are routinely employed to piece together the molecular puzzle. youtube.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings. In this compound, COSY would reveal correlations between the protons on the cyclopentyl ring, helping to trace their connectivity. It would also confirm the coupling between the two protons on the pyrazine (B50134) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs (¹JCH). It allows for the definitive assignment of each proton signal to its attached carbon atom. For the target molecule, this would link the pyrazine ring protons to their corresponding carbons and each set of protons on the cyclopentyloxy group to their respective carbons.

Table 2: Expected Key HMBC Correlations for Structural Confirmation

| Proton(s) | Correlated Carbon(s) | Significance |

|---|---|---|

| Pyrazine H-3 | C-2, C-5 | Confirms position adjacent to C-2 and C-5 |

| Pyrazine H-5 | C-3, C-6 | Confirms position adjacent to C-3 and C-6 |

| Cyclopentyloxy H-1' | C-6, C-2', C-5' | Confirms attachment of the ether group to C-6 of the pyrazine ring |

X-Ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information for crystalline compounds, offering precise measurements of bond lengths, bond angles, and intermolecular interactions in the solid state. Obtaining a single crystal of this compound suitable for X-ray diffraction would yield an unambiguous three-dimensional model of the molecule.

The resulting crystal structure would confirm the planarity of the pyrazine ring and the specific conformation of the cyclopentyloxy substituent relative to the ring. It would also reveal how the molecules pack in the crystal lattice, highlighting any significant intermolecular interactions such as hydrogen bonds or halogen bonds (C-Br···N or C-Br···O). nih.govnih.gov In the absence of a dedicated structure for the title compound, analysis of related structures, such as pyrazine adducts or other brominated heterocycles, provides valuable insight into expected molecular geometries and packing motifs. uni-muenchen.dersc.org For example, studies on brominated pyrazolotriazines have detailed molecular packing and the influence of bromine atoms on the crystal structure. nih.gov

Table 3: Representative Crystallographic Data from a Related Brominated Heterocycle

| Parameter | Typical Value | Information Gained |

|---|---|---|

| Crystal System | e.g., Monoclinic | Basic crystal lattice symmetry |

| Space Group | e.g., P2₁/n | Symmetry elements within the unit cell |

| C-Br Bond Length | ~1.85-1.90 Å | Confirms the carbon-bromine bond |

| Pyrazine Ring Angles | ~115-125° | Details the geometry of the aromatic ring |

| Intermolecular Interactions | e.g., C-H···N, Br···Br | Explains crystal packing and stability |

Chromatographic Techniques for Purity Assessment and Mixture Separation in Research

Chromatography is essential for both assessing the purity of synthesized this compound and for separating it from starting materials, byproducts, and other impurities.

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the most common method for analyzing non-volatile organic compounds like this compound. A typical method would involve a C18 stationary phase column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. ptfarm.pl

Method development focuses on optimizing conditions to achieve good resolution between the target compound and any impurities. researchgate.net This includes adjusting the mobile phase gradient, flow rate, and column temperature. UV detection is commonly used, with the wavelength set to a λmax of the pyrazine chromophore to ensure high sensitivity. For halogenated aromatic compounds, specialized columns like phenyl-hexyl or pentafluorophenyl (PFP) can offer alternative selectivity based on pi-pi interactions. chromforum.org Once developed, the method must be validated according to established guidelines to ensure its reliability, assessing parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). chemisgroup.us

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and semi-volatile compounds. nih.gov In the context of this compound research, GC-MS is particularly useful for monitoring the progress of a reaction in real-time. hidenanalytical.com Small aliquots can be taken from the reaction mixture, quenched, and injected into the GC-MS to track the disappearance of starting materials and the appearance of the desired product.

GC-MS is also highly effective for identifying low-molecular-weight byproducts that might not be easily detected by HPLC, such as volatile degradation products or residual solvents. researchgate.net The mass spectrometer provides structural information for each separated component, aiding in their identification. While pyrazines are readily analyzed by GC-MS, care must be taken during method development, as the mass spectra of positional isomers can be very similar, necessitating the use of retention indices for unambiguous identification. nih.govresearchgate.net High-resolution GC coupled with high-resolution MS (HRGC/HRMS) offers enhanced separation and identification capabilities, especially for complex mixtures containing brominated compounds. nih.govresearchgate.net

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis in Research Contexts

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a rapid and non-destructive means of confirming the presence of key functional groups within a molecule. nih.gov These techniques probe the vibrational modes of chemical bonds.

For this compound, the FTIR and Raman spectra would exhibit characteristic peaks corresponding to:

Pyrazine Ring Vibrations: A series of sharp bands associated with C-H and C-N stretching and ring deformation modes. The substitution pattern influences the exact frequencies of these bands. core.ac.ukresearchgate.net

C-O-C (Ether) Stretch: Strong, characteristic bands in the FTIR spectrum, typically in the 1260-1000 cm⁻¹ region, confirming the presence of the cyclopentyloxy group.

Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹ arising from the C-H bonds of the cyclopentyl ring.

C-Br Stretch: A weaker band at lower frequencies (typically 600-500 cm⁻¹), which is often more easily observed in the Raman spectrum, confirming the presence of the bromine substituent. nih.gov

While these techniques are excellent for confirming the presence of functional groups, they are generally less powerful than NMR for definitive isomer differentiation. However, they are invaluable for quick verification of a synthesized compound's identity and for monitoring reactions where a key functional group is introduced or modified. psu.edu

Table 4: Predicted Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Primary Technique |

|---|---|---|---|

| Aliphatic C-H | Stretching | 2850-2960 | FTIR/Raman |

| Aromatic C-H | Stretching | 3000-3100 | FTIR/Raman |

| Pyrazine Ring | C=N, C=C Stretching | 1400-1600 | FTIR/Raman |

| Ether C-O-C | Asymmetric Stretch | 1260-1200 | FTIR |

| Ether C-O-C | Symmetric Stretch | 1150-1070 | FTIR |

| C-Br | Stretching | 600-500 | Raman/FTIR (Far-IR) |

Spectrophotometric Methods for Quantitative Analysis of Reaction Progress (e.g., UV-Vis)

Ultraviolet-Visible (UV-Vis) spectrophotometry is a powerful, non-destructive analytical technique frequently employed for the real-time monitoring of chemical reactions involving chromophoric molecules. The pyrazine ring, the core of this compound, possesses distinct electronic transitions that absorb light in the UV region, making this method highly suitable for quantitative analysis of its synthesis and derivatization.

The underlying principle of this application is the Beer-Lambert Law, which establishes a linear relationship between the absorbance of a solution and the concentration of the absorbing species. By monitoring the change in absorbance at a specific wavelength corresponding to a reactant or product, one can quantitatively track the progress of a reaction over time.

The pyrazine molecule itself exhibits two primary types of electronic transitions in the near-UV spectrum: a weak n→π* transition and a much stronger π→π* transition. montana.edu The positions and intensities of these absorption bands are highly sensitive to the nature of the substituents attached to the pyrazine ring. montana.edu For instance, the substitution of a halogen with an alkoxy group, such as in the synthesis of this compound from a precursor like 2,6-dibromopyrazine (B1357810), induces a shift in the absorption maximum (λ_max). This spectral shift allows for the selective monitoring of the formation of the product, even in the presence of the starting material.

Detailed Research Findings

In a typical synthesis of this compound, a dihalogenated pyrazine is reacted with cyclopentanol (B49286) in the presence of a base. The progress of this nucleophilic aromatic substitution can be effectively monitored using UV-Vis spectrophotometry. As the reaction proceeds, the concentration of the starting material decreases while the concentration of the this compound product increases. This change is reflected in the UV-Vis spectrum of the reaction mixture.

Researchers can monitor the reaction by setting the spectrophotometer to a wavelength where the product has a significantly different molar absorptivity (ε) compared to the reactant. Typically, the formation of the product is monitored at its λ_max. By collecting absorbance data at regular intervals, a kinetic profile of the reaction can be constructed.

For example, consider the reaction progress monitored by observing the increase in absorbance at the λ_max of the product, this compound. A sample dataset might look as follows:

Table 1: Raw Absorbance Data for the Synthesis of this compound This table displays hypothetical time-course data for the change in absorbance at the λ_max of the product during a synthesis reaction at a constant temperature.

Interactive Data Table| Time (minutes) | Absorbance at Product λ_max (AU) |

|---|---|

| 0 | 0.050 |

| 10 | 0.215 |

| 20 | 0.355 |

| 30 | 0.470 |

| 40 | 0.565 |

| 50 | 0.640 |

| 60 | 0.700 |

| 90 | 0.810 |

| 120 | 0.855 |

| 180 | 0.875 |

From this raw data, and by determining the molar absorptivity (ε) of the pure product through a calibration curve, the concentration of this compound can be calculated at each time point. This allows for a precise quantitative assessment of the reaction's conversion rate over time.

Table 2: Quantitative Analysis of Reaction Progress This interactive table demonstrates the calculation of product concentration and reaction completion from the raw absorbance data in Table 1. Assumes a molar absorptivity (ε) of 8780 M⁻¹cm⁻¹ and a 1 cm path length.

Interactive Data Table| Time (minutes) | Absorbance (AU) | Calculated Product Concentration (M) | Reaction Completion (%) |

|---|---|---|---|

| 0 | 0.050 | 0.000006 | 0.6 |

| 10 | 0.215 | 0.000024 | 24.5 |

| 20 | 0.355 | 0.000040 | 40.4 |

| 30 | 0.470 | 0.000054 | 53.5 |

| 40 | 0.565 | 0.000064 | 64.4 |

| 50 | 0.640 | 0.000073 | 72.9 |

| 60 | 0.700 | 0.000080 | 79.7 |

| 90 | 0.810 | 0.000092 | 92.3 |

| 120 | 0.855 | 0.000097 | 97.4 |

| 180 | 0.875 | 0.0000997 | 99.7 |

This quantitative data is invaluable for optimizing reaction conditions, such as temperature, catalyst loading, or reaction time, to maximize yield and efficiency. Furthermore, the kinetic data derived from such spectrophotometric monitoring can be used to determine the reaction order and rate constant, providing deeper insights into the reaction mechanism. researchgate.net Studies on other pyrazine-based systems have successfully used UV-Vis to monitor dynamic processes, such as the thermochromism associated with spin crossover events in coordination polymers, demonstrating the versatility of the technique. rsc.org

Derivatization Strategies and Analogue Synthesis Based on 2 Bromo 6 Cyclopentyloxy Pyrazine

Synthesis of Novel Pyrazine-Fused Heterocyclic Systems

The pyrazine (B50134) ring of 2-Bromo-6-(cyclopentyloxy)pyrazine is a valuable platform for the construction of fused heterocyclic systems, such as imidazo[1,2-a]pyrazines and pyrazolo[1,5-a]pyrazines. These fused systems are of significant interest in medicinal chemistry and materials science due to their unique electronic and steric properties.

A common strategy to access these fused systems involves the initial conversion of the bromo group to an amino group. The resulting 2-amino-6-(cyclopentyloxy)pyrazine can then undergo cyclization reactions with appropriate reagents. For the synthesis of imidazo[1,2-a]pyrazines, the 2-aminopyrazine (B29847) derivative can be reacted with α-haloketones in a Tschitschibabin-type reaction. Alternatively, a one-pot, three-component condensation involving an aldehyde and an isocyanide, often catalyzed by iodine, can be employed to construct the imidazo[1,2-a]pyrazine (B1224502) core. nih.gov

The synthesis of pyrazolo[1,5-a]pyrimidines, a related fused system, can also be achieved from 5-amino-1H-pyrazoles through cyclization with various dicarbonyl compounds. mdpi.com While direct synthesis from this compound is not explicitly detailed in the reviewed literature, the conversion to the corresponding aminopyrazole would be a logical synthetic step.

A general approach for the synthesis of imidazo[1,2-a]pyrazine derivatives involves the reaction of a 2-aminopyrazine with an α-haloketone. This reaction proceeds via an initial N-alkylation followed by an intramolecular cyclization and dehydration to afford the aromatic fused heterocyclic system.

Introduction of Diverse Functional Groups via Bromo-Substituent Manipulation

The bromo substituent at the 2-position of the pyrazine ring is a key handle for introducing a wide range of functional groups. This is primarily achieved through various cross-coupling reactions and nucleophilic aromatic substitution.

Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The bromo group on the pyrazine ring is amenable to several such transformations:

Suzuki Coupling: The reaction of this compound with various aryl or heteroaryl boronic acids or esters in the presence of a palladium catalyst and a base allows for the introduction of diverse aromatic and heteroaromatic moieties. researchgate.netmdpi.com This reaction is highly versatile and tolerates a wide range of functional groups.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon triple bond by coupling the bromopyrazine with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. nih.govresearchgate.netrsc.org This method is instrumental in synthesizing extended π-conjugated systems.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the bromopyrazine with an alkene, leading to the formation of a new carbon-carbon double bond. rug.nl

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling the bromopyrazine with a variety of primary and secondary amines, catalyzed by a palladium-phosphine complex. chemspider.comnih.govnih.govresearchgate.net This is a crucial step for accessing the 2-aminopyrazine derivatives needed for the synthesis of fused heterocycles as described in section 7.1.

Interactive Table: Palladium-Catalyzed Cross-Coupling Reactions on Bromopyrazines

| Coupling Reaction | Reagent | Catalyst System | Product Functional Group |

| Suzuki | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄, Base | Aryl/Heteroaryl |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Alkyne |

| Heck | Alkene | Pd(OAc)₂, Ligand | Alkene |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃, Ligand | Amino |

Nucleophilic Aromatic Substitution:

The electron-deficient nature of the pyrazine ring facilitates nucleophilic aromatic substitution (SNAr) of the bromo group, particularly when activated by electron-withdrawing groups or under forcing conditions. A variety of nucleophiles, including alkoxides, thiolates, and amines, can displace the bromide. youtube.comnih.govnih.gov This provides a complementary method to cross-coupling reactions for introducing new functionalities.

Alteration of the Alkoxy Moiety: Exploring Structure-Property Relationships in Chemical Systems

Strategies for modifying the alkoxy moiety primarily involve cleavage of the ether linkage followed by re-alkylation with different alcohols. Cleavage of the ether can be achieved using strong acids like HBr or BBr₃. The resulting 6-hydroxypyrazine derivative can then be alkylated with a variety of alcohols under Williamson ether synthesis conditions (using a base like sodium hydride and the corresponding alkyl halide) or Mitsunobu conditions (using a phosphine (B1218219) and an azodicarboxylate).

By systematically varying the alkoxy group (e.g., from cyclopentyloxy to isopropoxy, benzyloxy, or more complex polycyclic ether structures), researchers can fine-tune the steric and electronic profile of the molecule. These modifications can influence crystal packing in solid-state materials or the binding affinity to a biological receptor. For instance, introducing a more flexible or a more rigid alkyl chain can alter the conformational landscape of the molecule, which can be critical for its function.

Interactive Table: Strategies for Modifying the Alkoxy Moiety

| Reaction | Reagents | Intermediate | Purpose |

| Ether Cleavage | BBr₃ or HBr | 6-Hydroxypyrazine | To expose a reactive hydroxyl group for further modification. |

| Williamson Ether Synthesis | NaH, Alkyl Halide | 6-Alkoxypyrazine | To introduce a new alkoxy group with desired properties. |

| Mitsunobu Reaction | DEAD, PPh₃, Alcohol | 6-Alkoxypyrazine | To introduce a new alkoxy group under milder conditions. |

Stereoselective Synthesis of Chiral Analogues for Fundamental Chemical Studies

The synthesis of chiral analogues of this compound is of fundamental interest for studying stereoselective interactions in chemical and biological systems. Chirality can be introduced either in the cyclopentyloxy group or through reactions on the pyrazine core that create a new stereocenter.

One approach involves starting with a chiral cyclopentanol (B49286) to introduce a stereocenter in the alkoxy moiety. For example, using an enantiomerically pure (R)- or (S)-cyclopentanol in the synthesis of the initial pyrazine derivative would yield the corresponding chiral analogue.

The development of stereoselective synthetic routes is crucial for accessing single enantiomers of chiral pyrazine derivatives. This allows for a more precise understanding of how stereochemistry influences molecular recognition and other chemical phenomena.

Challenges, Opportunities, and Future Directions in 2 Bromo 6 Cyclopentyloxy Pyrazine Research

Development of More Atom-Economical and Sustainable Synthetic Routes

A primary challenge in the synthesis of substituted pyrazines lies in the multi-step procedures that often generate significant waste and rely on harsh reagents. nih.gov The traditional synthesis of compounds like 2-Bromo-6-(cyclopentyloxy)pyrazine typically involves the condensation of diamines with dicarbonyl compounds or the functionalization of pre-existing pyrazine (B50134) rings, which can lack efficiency. slideshare.net

The future direction points towards developing more sustainable and atom-economical synthetic strategies. A significant opportunity lies in the application of acceptorless dehydrogenative coupling (ADC) reactions. For instance, manganese-catalyzed dehydrogenative coupling of 2-aminoalcohols can produce symmetrical pyrazines with only hydrogen and water as byproducts. nih.gov Adapting such methodologies to create unsymmetrical pyrazines like the target compound remains a challenge but represents a significant frontier. The goal is to move towards one-step processes that utilize readily available, inexpensive starting materials and minimize waste, aligning with the principles of green chemistry. tandfonline.comnih.gov

| Synthetic Approach | Description | Advantages | Challenges for this compound |

| Traditional Condensation | Condensation of 1,2-diamines with 1,2-dicarbonyl compounds. nih.gov | Well-established methods. | Often requires multiple steps, may use harsh oxidants, and can generate stoichiometric waste. |

| Dehydrogenative Coupling | Catalytic coupling of amino alcohols or diols and diamines. nih.gov | High atom economy, produces benign byproducts (H₂, H₂O), sustainable. | Requires development of selective catalysts for unsymmetrical pyrazine synthesis. |

| C-H Functionalization | Direct introduction of functional groups onto the pyrazine core. rsc.org | Reduces the need for pre-functionalized starting materials, increases step economy. | Achieving high regioselectivity on the electron-deficient pyrazine ring can be difficult. |

Exploration of Novel Catalytic Transformations for Pyrazine Functionalization

The bromo-substituent in this compound serves as a versatile handle for a variety of transition-metal-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Heck reactions. rsc.orgresearchgate.net These methods are crucial for creating carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex derivatives. However, challenges remain, such as the often high catalyst loadings required and the limited scope for certain transformations on the electron-deficient pyrazine system. rsc.org